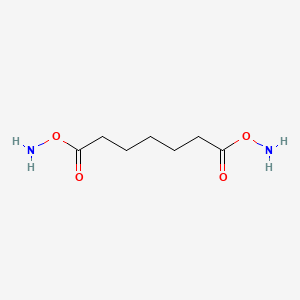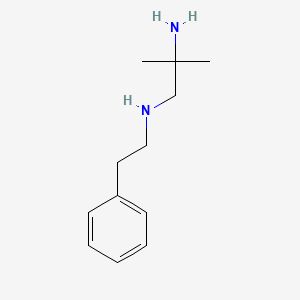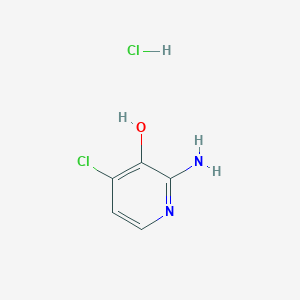
(6R,2s)-diaminopimelic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R,2s)-diaminopimelic acid is a stereoisomer of diaminopimelic acid, an important intermediate in the biosynthesis of lysine, an essential amino acid. This compound plays a crucial role in the peptidoglycan layer of bacterial cell walls, making it significant in both microbiology and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,2s)-diaminopimelic acid typically involves the stereoselective reduction of a precursor compound. One common method is the asymmetric hydrogenation of a suitable precursor, such as a keto acid, using a chiral catalyst. The reaction conditions often include a hydrogen atmosphere at elevated pressures and temperatures, along with the presence of a chiral ligand to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the compound by optimizing the metabolic pathways involved in its biosynthesis. The fermentation broth is then processed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
(6R,2s)-diaminopimelic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form diamino derivatives.
Substitution: Amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Keto acids.
Reduction: Diamino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(6R,2s)-diaminopimelic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Plays a role in studying bacterial cell wall synthesis and function.
Medicine: Investigated for its potential in developing antibiotics targeting bacterial cell walls.
Industry: Used in the production of lysine and other amino acids through fermentation processes.
Mechanism of Action
The mechanism of action of (6R,2s)-diaminopimelic acid involves its incorporation into the peptidoglycan layer of bacterial cell walls. It serves as a cross-linking agent, providing structural integrity to the cell wall. The molecular targets include enzymes involved in peptidoglycan biosynthesis, such as transpeptidases and carboxypeptidases. The pathways involved are part of the bacterial cell wall synthesis pathway.
Comparison with Similar Compounds
Similar Compounds
(6S,2R)-diaminopimelic acid: Another stereoisomer with different spatial arrangement of atoms.
Lysine: An essential amino acid with a similar structure but different functional groups.
Diaminopimelate: A related compound involved in lysine biosynthesis.
Uniqueness
(6R,2s)-diaminopimelic acid is unique due to its specific stereochemistry, which is crucial for its role in bacterial cell wall synthesis. Its ability to act as a cross-linking agent in the peptidoglycan layer distinguishes it from other similar compounds.
Properties
Molecular Formula |
C7H14N2O4 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
diamino heptanedioate |
InChI |
InChI=1S/C7H14N2O4/c8-12-6(10)4-2-1-3-5-7(11)13-9/h1-5,8-9H2 |
InChI Key |
GQQWDGDPDLUXEH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)ON)CCC(=O)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821044.png)
![Lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoic acid](/img/structure/B11821046.png)




![1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride](/img/structure/B11821068.png)
![3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B11821081.png)
![bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate](/img/structure/B11821085.png)
